molecular formula C22H20N4O4S B2593473 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 713083-87-5

4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B2593473
CAS No.: 713083-87-5
M. Wt: 436.49
InChI Key: ILAPEOHSPNDZLU-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a synthetic quinoxaline derivative supplied for research purposes. This compound is part of a class of quinoxaline-sulfonamide hybrids that are of significant interest in medicinal chemistry and drug discovery. Related quinoxaline compounds have been investigated for a range of potential therapeutic applications, including as agents in oncology, the treatment of bacterial and viral infections, and for managing immune and inflammatory conditions . The molecular structure incorporates a benzenesulfonamide group linked to a quinoxaline core, which is further substituted with a 3-methoxyanilino moiety. This specific architecture is characteristic of molecules designed to modulate biological pathways, potentially through kinase inhibition or other enzyme-targeting mechanisms . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe to study specific biological processes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-29-16-10-12-18(13-11-16)31(27,28)26-22-21(23-15-6-5-7-17(14-15)30-2)24-19-8-3-4-9-20(19)25-22/h3-14H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPEOHSPNDZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . In cancer cells, the compound interferes with DNA synthesis and repair mechanisms, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Antiviral Activity
  • The morpholinosulfonyl or piperidinylsulfonyl groups on the aniline moiety (e.g., in B7) are critical for inhibiting PRRSV infection. These substituents likely enhance interactions with the CD163-SRCR5 domain of host cells, blocking viral entry .
  • In contrast, the 3-methoxyanilino group in the target compound lacks the sulfonyl linker and heterocyclic ring (morpholine/piperidine), which may reduce antiviral potency compared to B5.
Anticancer Activity
  • Quinoxaline sulfonamides with thioureido and aromatic ester groups (e.g., compound 9 in ) exhibit moderate cytotoxicity (IC50 ~15–25 mmol L⁻¹).
Physicochemical Properties
  • Methoxy groups improve aqueous solubility compared to lipophilic substituents like chloro or morpholinosulfonyl. This could enhance bioavailability but may trade off with target-binding efficiency .
  • Fluoro substituents (e.g., in B7) increase metabolic stability and membrane permeability, which are advantageous for antiviral applications .

Structure-Activity Relationship (SAR) Insights

Aniline Substituents: Bulky, polar groups (e.g., morpholinosulfonyl) enhance antiviral activity by mimicking viral glycoprotein interactions . Smaller alkyl chains (e.g., pentylamino) or methoxy groups may reduce steric hindrance but lack targeted binding efficacy .

Benzenesulfonamide Substituents :

  • Electron-withdrawing groups (e.g., fluoro , chloro ) improve binding to hydrophobic pockets in enzymes or receptors .
  • Methoxy groups offer balanced solubility but may limit target engagement compared to halogenated analogs.

Biological Activity

4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will detail the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core and subsequent modifications to introduce the sulfonamide and methoxy groups. The process may utilize various reagents and conditions to optimize yield and purity.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to this compound have shown promising results in vitro against various cancer cell lines.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG2 (Liver Cancer)0.5PI3K inhibition
Compound BMCF-7 (Breast Cancer)4.75Apoptosis induction
This compoundA549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that quinoxaline sulfonamides can inhibit bacterial growth effectively. For example, the presence of electron-donating groups such as methoxy on the phenyl ring enhances antibacterial activity.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenZone of Inhibition (mm) at 50 µg/mLReference
Staphylococcus aureus14
Escherichia coli15
Candida albicansTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinoxaline structure significantly impact biological activity. The introduction of methoxy groups typically enhances both anticancer and antimicrobial properties, while electron-withdrawing groups may reduce efficacy.

Key Findings:

  • Electron-Dongating Groups: Increase antibacterial activity.
  • Electron-Withdrawing Groups: May lead to moderate or reduced activity.

Case Studies

Several case studies have documented the effects of quinoxaline derivatives in vivo and in vitro:

  • Case Study on Anticancer Efficacy: A recent study evaluated the effects of a series of quinoxaline derivatives on human liver cancer cells, demonstrating that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Evaluation: Another study assessed various quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with methoxy substitutions had significantly larger zones of inhibition compared to their unsubstituted counterparts.

Q & A

Q. What analytical workflows validate stability under oxidative stress?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to 3% H2 _2O2 _2 at 60°C for 24 h. Monitor via UPLC-PDA for oxidation products (e.g., sulfonic acid derivatives).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics; half-life >8 h indicates suitability for long-term storage .

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